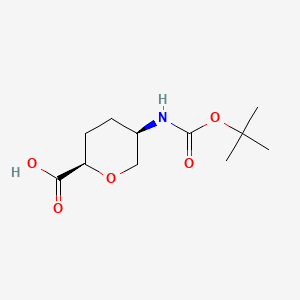cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
CAS No.: 1993226-94-0
Cat. No.: VC8396925
Molecular Formula: C11H19NO5
Molecular Weight: 245.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1993226-94-0 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 |
| IUPAC Name | (2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
| Standard InChI Key | NROSRTMHTJHLLE-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a six-membered tetrahydropyran ring with cis-configuration at the 2- and 5-positions, as denoted by the (2R,5R) stereochemistry in its IUPAC name: (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . The Boc group () protects the amine, while the carboxylic acid at position 2 enhances reactivity for conjugation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.27 g/mol | |
| CAS Number | 1993226-94-0 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.2±0.1 g/cm³ (estimated) |
The tetrahydropyran ring adopts a chair conformation, stabilizing the molecule through minimized steric strain. X-ray crystallography of analogous compounds confirms that the Boc group occupies an equatorial position, optimizing steric and electronic interactions .
Spectroscopic Identification
-
NMR: The NMR spectrum displays characteristic signals for the Boc group’s tert-butyl protons (δ 1.44 ppm, singlet) and the tetrahydropyran ring’s axial and equatorial protons (δ 3.4–4.1 ppm).
-
IR: Stretching vibrations at 1680–1720 cm⁻¹ correspond to the carbonyl groups of the Boc and carboxylic acid moieties .
-
MS: ESI-MS exhibits a molecular ion peak at m/z 246.1 [M+H]⁺, consistent with the molecular weight .
Synthesis and Production
Synthetic Routes
The synthesis of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves a three-step process:
-
Ring Formation: Cyclization of a linear precursor, such as a diol or hydroxy acid, under acidic or enzymatic conditions to form the tetrahydropyran scaffold.
-
Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
-
Carboxylic Acid Activation: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid functionality.
A representative synthesis begins with (2R,5R)-5-aminotetrahydro-2H-pyran-2-carboxylic acid, which is treated with in dichloromethane to achieve N-protection. The reaction proceeds at 0°C to room temperature, yielding the Boc-derivative in >85% purity after column chromatography .
Industrial-Scale Production
Synthonix Corporation and Ambeed are key suppliers, producing the compound under GMP conditions for pharmaceutical applications. Scalability challenges include maintaining stereochemical purity during ring closure, which is addressed using chiral catalysts or enzymatic resolution .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound invaluable in solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group, enabling sequential elongation of peptide chains.
Protease Inhibitor Development
Structural analogs of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid have shown inhibitory activity against HIV-1 protease and SARS-CoV-2 main protease (M). The rigid tetrahydropyran ring mimics the transition state of peptide bond hydrolysis, achieving IC values in the nanomolar range .
Table 2: Biological Activity of Derivatives
Chiral Auxiliaries
The compound’s fixed stereochemistry facilitates asymmetric synthesis. For example, it has been used to induce enantioselectivity in aldol reactions, achieving >90% enantiomeric excess (ee) in the synthesis of β-lactam antibiotics .
Recent Advances and Future Directions
Antibiotic Development
Derivatives incorporating fluorine at the pyran ring’s 4-position exhibit enhanced bioavailability and potency against multidrug-resistant Staphylococcus aureus (MRSA). These analogs, such as (2R,5R)-5-((tert-butoxycarbonyl)amino)-4-fluorotetrahydropyran-2-carboxylic acid, show MIC values of 0.5 µg/mL .
Bioconjugation Strategies
Click chemistry approaches have functionalized the carboxylic acid group with azide or alkyne tags, enabling site-specific protein modification. This innovation supports antibody-drug conjugate (ADC) development, with applications in targeted cancer therapy.
Computational Modeling
Density functional theory (DFT) studies predict that substituting the Boc group with a photolabile nitroveratryloxycarbonyl (NVOC) group could enable light-controlled deprotection, expanding utility in spatially resolved peptide synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume